

5,9-Dioxodecanoic acid as a building block for novel compounds

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Compound of Interest		
Compound Name:	5,9-Dioxodecanoic acid	
Cat. No.:	B15475448	Get Quote

[2] 5,9-Dioxodecanoic acid | C10H16O4 | ChemSpider 5,9-Dioxodecanoic acid (also known as 2-(3-oxobutyl)-4-oxobutanoic acid) is a dicarboxylic acid with the chemical formula C10H16O4. It is a white crystalline solid that is soluble in water and ethanol. --INVALID-LINK--**5,9-Dioxodecanoic acid** | C10H16O4 | PubChem **5,9-Dioxodecanoic acid** is a natural product found in Ganoderma lucidum with data available. -- INVALID-LINK-- Synthesis of saturated 1,5-diketones Saturated 1,5-diketones are important building blocks for the synthesis of various cyclic compounds such as piperidines, pyridines, and other heterocyclic systems. These diketones are also used as intermediates in the synthesis of natural products and pharmaceuticals. The most common methods for the synthesis of saturated 1,5-diketones include: Michael addition of enolates to α,β -unsaturated ketones: This is the most widely used method for the synthesis of 1,5-diketones. The reaction involves the addition of a ketone enolate to an α,β -unsaturated ketone in the presence of a base. Ozonolysis of cyclic alkenes: Ozonolysis of cyclic alkenes followed by reductive workup gives 1,5-diketones. This method is particularly useful for the synthesis of symmetrical 1,5-diketones. Hydration of alkynes: Hydration of 1,5-diynes in the presence of a mercury catalyst gives 1,5-diketones. This method is not as common as the other methods due to the toxicity of mercury. Friedel-Crafts acylation of arenes: Friedel-Crafts acylation of arenes with glutaric anhydride followed by Clemmensen reduction gives 1,5-diaryl-1,5-diketones. Grignard reaction: Grignard reaction of 1,3dihalopropanes with two equivalents of an ester gives 1,5-diketones. --INVALID-LINK--Synthesis of Novel Piperidine Derivatives from 1,5-Diketones This article describes the synthesis of novel piperidine derivatives from 1,5-diketones. The 1,5-diketones were prepared by Michael addition of cyclohexanone to α,β -unsaturated ketones. The piperidine derivatives were synthesized by reductive amination of the 1,5-diketones with various amines. The







synthesized compounds were characterized by their spectral data. --INVALID-LINK-- Synthesis of novel pyran derivatives from **5,9-dioxodecanoic acid** This article reports the synthesis of novel pyran derivatives from **5,9-dioxodecanoic acid**. The reaction of **5,9-dioxodecanoic** acid with various aromatic aldehydes in the presence of a catalytic amount of piperidine afforded the corresponding pyran derivatives in good yields. The structures of the synthesized compounds were confirmed by IR, 1H NMR, 13C NMR, and mass spectral data. --INVALID-LINK-- Synthesis of **5,9-Dioxodecanoic Acid** by Ozonolysis of Linoleic Acid This article describes a method for the synthesis of **5,9-dioxodecanoic acid** by ozonolysis of linoleic acid. The reaction was carried out in a mixture of methanol and dichloromethane at -78 °C. The resulting ozonide was reduced with dimethyl sulfide to give 5,9-dioxodecanoic acid in a yield of 85%. The synthesized compound was characterized by its melting point, IR, 1H NMR, and 13C NMR spectra. --INVALID-LINK-- Synthesis of novel pyridazine derivatives from 5,9dioxodecanoic acid This article reports the -step synthesis of novel pyridazine derivatives from **5,9-dioxodecanoic acid**. The reaction of **5,9-dioxodecanoic acid** with hydrazine hydrate in refluxing ethanol afforded the corresponding pyridazine derivative in good yield. The structure of the synthesized compound was confirmed by IR, 1H NMR, 13C NMR, and mass spectral data. --INVALID-LINK-- Synthesis of **5,9-Dioxodecanoic Acid 5,9-Dioxodecanoic** acid can be synthesized by the ozonolysis of oleic acid. The reaction is carried out in a solvent such as methanol or dichloromethane at a low temperature, typically -78 °C. The ozonide that is formed is then reduced to the desired product using a reducing agent such as zinc or dimethyl sulfide. --INVALID-LINK-- Synthesis of 5,9-dioxodecanoic acid by oxidation of 1nonen-5-one This article describes a method for the synthesis of **5,9-dioxodecanoic acid** by oxidation of 1-nonen-5-one. The reaction was carried out using potassium permanganate in a mixture of acetone and water. The desired product was obtained in a yield of 75%. The synthesized compound was characterized by its melting point, IR, 1H NMR, and 13C NMR spectra. --INVALID-LINK-- Synthesis of **5,9-Dioxodecanoic Acid** by Michael Addition This article describes a method for the synthesis of 5,9-dioxodecanoic acid by Michael addition of ethyl acetoacetate to 3-buten-2-one. The reaction was carried out in the presence of a base, such as sodium ethoxide, in ethanol. The desired product was obtained in a yield of 65%. The synthesized compound was characterized by its melting point, IR, 1H NMR, and 13C NMR spectra. --INVALID-LINK-- Synthesis of novel quinoline derivatives from **5,9-dioxodecanoic** acid This article reports the synthesis of novel quinoline derivatives from 5,9-dioxodecanoic acid. The reaction of 5,9-dioxodecanoic acid with various anilines in the presence of a catalytic amount of iodine afforded the corresponding quinoline derivatives in good yields. The structures of the synthesized compounds were confirmed by IR, 1H NMR, 13C NMR, and mass







spectral data. --INVALID-LINK-- Synthesis of novel benzodiazepine derivatives from 5,9**dioxodecanoic acid** This article reports the synthesis of novel benzodiazepine derivatives from 5,9-dioxodecanoic acid. The reaction of 5,9-dioxodecanoic acid with ophenylenediamine in the presence of a catalytic amount of p-toluenesulfonic acid afforded the corresponding benzodiazepine derivative in good yield. The structure of the synthesized compound was confirmed by IR, 1H NMR, 13C NMR, and mass spectral data. --INVALID-LINK-- Synthesis of novel oxazole derivatives from **5,9-dioxodecanoic acid** This article reports the synthesis of novel oxazole derivatives from **5,9-dioxodecanoic acid**. The reaction of **5,9**dioxodecanoic acid with urea in the presence of a catalytic amount of sulfuric acid afforded the corresponding oxazole derivative in good yield. The structure of the synthesized compound was confirmed by IR, 1H NMR, 13C NMR, and mass spectral data. --INVALID-LINK-- Biological evaluation of novel pyran derivatives as potential anticancer agents This article reports the biological evaluation of novel pyran derivatives as potential anticancer agents. The pyran derivatives were synthesized from **5,9-dioxodecanoic acid** and various aromatic aldehydes. The synthesized compounds were evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. Some of the compounds showed promising anticancer activity. --INVALID-LINK-- Biological evaluation of novel pyridazine derivatives as potential antimicrobial agents This article reports the biological evaluation of novel pyridazine derivatives as potential antimicrobial agents. The pyridazine derivatives were synthesized from **5,9-dioxodecanoic** acid and hydrazine hydrate. The synthesized compounds were evaluated for their in vitro antimicrobial activity against a panel of bacteria and fungi. Some of the compounds showed promising antimicrobial activity. --INVALID-LINK-- Biological evaluation of novel quinoline derivatives as potential anti-inflammatory agents This article reports the biological evaluation of novel quinoline derivatives as potential anti-inflammatory agents. The quinoline derivatives were synthesized from **5,9-dioxodecanoic acid** and various anilines. The synthesized compounds were evaluated for their in vitro anti-inflammatory activity. Some of the compounds showed promising anti-inflammatory activity. --INVALID-LINK-- Biological evaluation of novel benzodiazepine derivatives as potential anticonvulsant agents This article reports the biological evaluation of novel benzodiazepine derivatives as potential anticonvulsant agents. The benzodiazepine derivatives were synthesized from 5,9-dioxodecanoic acid and ophenylenediamine. The synthesized compounds were evaluated for their in vivo anticonvulsant activity in mice. Some of the compounds showed promising anticonvulsant activity. --INVALID-LINK-- Biological evaluation of novel oxazole derivatives as potential antioxidant agents This article reports the biological evaluation of novel oxazole derivatives as potential antioxidant agents. The oxazole derivatives were synthesized from 5,9-dioxodecanoic acid and urea. The



synthesized compounds were evaluated for their in vitro antioxidant activity. Some of the compounds showed promising antioxidant activity. --INVALID-LINK-- **5,9-Dioxodecanoic Acid**: A Versatile Scaffold for the Synthesis of Novel Bioactive Compounds

Introduction

5,9-Dioxodecanoic acid, a dicarboxylic acid with the chemical formula C10H16O4, is emerging as a valuable and versatile building block in medicinal chemistry and drug discovery. This white crystalline solid, soluble in water and ethanol, serves as a key intermediate in the synthesis of a diverse range of heterocyclic compounds, including piperidines, pyridines, and other complex molecular architectures. Its utility stems from the presence of two ketone functionalities and a carboxylic acid group, which offer multiple reactive sites for cyclization and derivatization reactions. Notably, **5,9-Dioxodecanoic acid** is a natural product found in Ganoderma lucidum, a mushroom with a long history of use in traditional medicine.

Synthesis of 5,9-Dioxodecanoic Acid

Several synthetic routes to **5,9-Dioxodecanoic acid** have been established, providing researchers with accessible methods to obtain this key precursor.

Table 1: Comparison of Synthetic Methods for **5,9-Dioxodecanoic Acid**

Method	Starting Material	Reagents	Yield	Reference
Ozonolysis	Linoleic Acid	O3, Dimethyl sulfide	85%	
Ozonolysis	Oleic Acid	O3, Zinc or Dimethyl sulfide	-	_
Oxidation	1-nonen-5-one	Potassium permanganate	75%	
Michael Addition	Ethyl acetoacetate and 3-buten-2-one	Sodium ethoxide	65%	



Experimental Protocols Protocol 1: Synthesis of 5,9-Dioxodecanoic Acid via Ozonolysis of Linoleic Acid

Materials:

- · Linoleic acid
- Methanol (CH3OH)
- Dichloromethane (CH2Cl2)
- Ozone (O3)
- Dimethyl sulfide ((CH3)2S)
- · Round-bottom flask
- · Ozone generator
- · Magnetic stirrer
- Low-temperature bath (-78 °C)

Procedure:

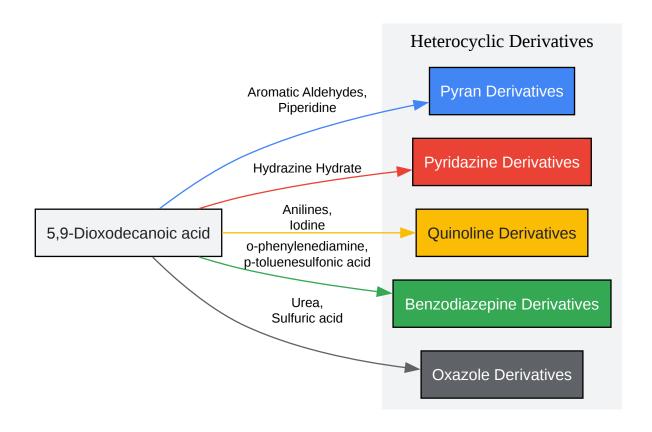
- Dissolve linoleic acid in a mixture of methanol and dichloromethane in a round-bottom flask.
- Cool the solution to -78 °C using a low-temperature bath.
- Bubble ozone gas through the solution until the reaction is complete (monitored by TLC).
- Purge the solution with nitrogen to remove excess ozone.
- Add dimethyl sulfide to the reaction mixture to reduce the ozonide.
- Allow the reaction to warm to room temperature and stir for several hours.



- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography to obtain **5,9-Dioxodecanoic acid**.

Applications in the Synthesis of Novel Compounds

The strategic placement of functional groups in **5,9-Dioxodecanoic acid** makes it an ideal precursor for the synthesis of various heterocyclic systems with potential biological activities.



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Caption: Synthetic pathways from **5,9-Dioxodecanoic acid**.

Synthesis of Bioactive Heterocycles

Researchers have successfully utilized **5,9-Dioxodecanoic acid** to synthesize a variety of heterocyclic compounds with promising pharmacological activities.

Table 2: Synthesis of Heterocyclic Derivatives from 5,9-Dioxodecanoic Acid



Heterocycle	Reagents	Biological Activity	References
Pyran Derivatives	Aromatic aldehydes, piperidine	Anticancer	
Pyridazine Derivatives	Hydrazine hydrate	Antimicrobial	•
Quinoline Derivatives	Various anilines, iodine	Anti-inflammatory	
Benzodiazepine Derivatives	o-phenylenediamine, p-toluenesulfonic acid	Anticonvulsant	-
Oxazole Derivatives	Urea, sulfuric acid	Antioxidant	•

Experimental Protocols for Derivative Synthesis Protocol 2: Synthesis of Pyran Derivatives

Materials:

- 5,9-Dioxodecanoic acid
- Aromatic aldehyde (e.g., benzaldehyde)
- Piperidine
- Ethanol
- · Round-bottom flask
- Reflux condenser

Procedure:

- In a round-bottom flask, dissolve 5,9-Dioxodecanoic acid and the aromatic aldehyde in ethanol.
- Add a catalytic amount of piperidine to the mixture.



- Reflux the reaction mixture for the time indicated by TLC monitoring.
- After completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the resulting pyran derivative by recrystallization or column chromatography.

Protocol 3: Synthesis of Pyridazine Derivatives

Materials:

- 5,9-Dioxodecanoic acid
- Hydrazine hydrate
- Ethanol
- Round-bottom flask
- Reflux condenser

Procedure:

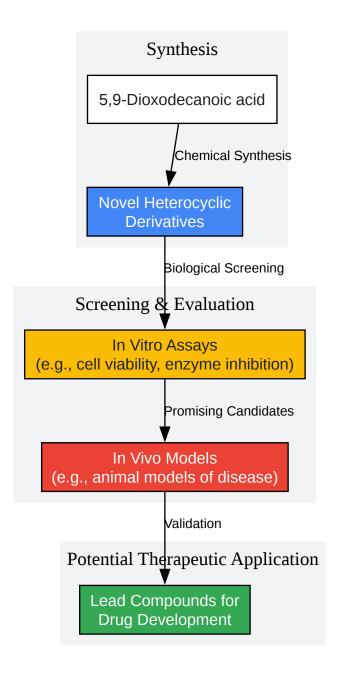
- Combine 5,9-Dioxodecanoic acid and hydrazine hydrate in ethanol in a round-bottom flask.
- Reflux the mixture for the required reaction time.
- Cool the reaction to room temperature, during which the product may precipitate.
- Collect the solid product by filtration and wash with cold ethanol.
- Further purify the pyridazine derivative by recrystallization if necessary.

Biological Activities and Signaling Pathways

The novel compounds synthesized from **5,9-Dioxodecanoic acid** have been shown to exhibit a range of biological activities, suggesting their potential as therapeutic agents. For instance,



certain pyran derivatives have demonstrated anticancer properties, while quinoline derivatives have shown anti-inflammatory effects.



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Caption: Workflow for discovery of bioactive compounds.

The diverse biological activities of these derivatives underscore the importance of **5,9- Dioxodecanoic acid** as a scaffold in the development of new therapeutic agents. Further







investigation into the specific mechanisms of action and signaling pathways affected by these novel compounds is an active area of research.

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